Cas no 497-72-3 (Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)-)
![Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)- structure](https://de.kuujia.com/scimg/cas/497-72-3x500.png)
497-72-3 structure
Produktname:Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)-
Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)-
- (2R,3S,7R,9S,10S,11R)-10-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-me thyl-oxan-2-yl]oxy-2-ethyl-3-hydroxy-3,7,9,11-tetramethyl-1-oxacyclodo dec-4-ene-6,12-dione
- (3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
- (3R,4S,5S,7R,9E,11S,12R)-12-Ethyl-11-hydroxy-3,5,7,11-tetramethyl-2,8-dioxooxacyclododec-9-en-4-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- METHYMYCIN [MI]
- (3R,4S,5S,7R,9E,11S,12R)-12-ETHYL-11-HYDROXY-3,5,7,11-TETRAMETHYL-4-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLODODEC-9-ENE-2,8-DIONE
- SCHEMBL654455
- CHEBI:29630
- LMPK04000037
- Q27110190
- OXACYCLODODEC-9-ENE-2,8-DIONE, 12-ETHYL-11-HYDROXY-3,5,7,11-TETRAMETHYL-4-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,4S,5S,7R,9E,11S,12R)-
- METHYMYCIN, (+)-
- CHEMBL489347
- UNII-16QGD97DXG
- Methymycin
- 16QGD97DXG
- DTXSID801023607
- 497-72-3
- MT9
-
- Inchi: InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1
- InChI-Schlüssel: HUKYPYXOBINMND-HYUJHOPRSA-N
- Lächelt: CC[C@H]1OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@@H](C)C[C@@H](C)C(=O)C=C[C@]1(C)O |t:29,&1:2,6,8,10,12,15,19,21,24,30|
Berechnete Eigenschaften
- Genaue Masse: 469.30395271g/mol
- Monoisotopenmasse: 469.30395271g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 4
- Komplexität: 711
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 106Ų
- XLogP3: 2.7
Experimentelle Eigenschaften
- Schmelzpunkt: 195.5-197°
- Spezifische Rotation: D22 +61° (c = 0.7 in methanol), +74° (c = 1.1 in chloroform)
- pka: pKb 5.7(at 25℃)
Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)- Verwandte Literatur
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N. G. Brink,R. E. Harman Q. Rev. Chem. Soc. 1958 12 93
-
Bernard J. Rawlings Nat. Prod. Rep. 2001 18 190
-
Bernard J. Rawlings Nat. Prod. Rep. 2001 18 231
-
Steven J. Moss,Christine J. Martin,Barrie Wilkinson Nat. Prod. Rep. 2004 21 575
-
Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
497-72-3 (Oxacyclododec-9-ene-2,8-dione,12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-4-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,4S,5S,7R,9E,11S,12R)-) Verwandte Produkte
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